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molecular formula C10H17NO B8393663 1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol CAS No. 240400-96-8

1-(1,1-dimethyl-2-propyn-1-yl)-4-piperidinol

Cat. No. B8393663
M. Wt: 167.25 g/mol
InChI Key: JXLBZBQQIQAJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06699870B2

Procedure details

24 mg cuprous chloride and 15 mg copper powder were added to a mixed solution of 5 ml solution of 7.3 g 4-hydroxypiperidine in diethyl ether (5 ml) and water (2.5 ml) in a nitrogen atmosphere. The mixture was ice-cooled, and 2.5 ml solution of 2.7 ml 3-chloro-3-methyl-1-butyne in diethyl ether was added dropwise thereinto at a bulk temperature of 17 to 22° C. Then, it was stirred at room temperature overnight. Water was added thereto, and the resulting mixture was extracted with diethyl ether for 5 times. The organic layers were combined, and dried over potassium carbonate and then over potassium hydroxide, and filtered. The filtrate was concentrated at normal pressure. The resulting crystalline residues were collected by filtration by adding ethyl acetate/hexane thereto to give 2.54 g of the title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
24 mg
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Name
copper
Quantity
15 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
solution
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Cl[C:9]([CH3:13])([CH3:12])[C:10]#[CH:11]>C(OCC)C.O.[Cu]>[CH3:12][C:9]([N:5]1[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]1)([CH3:13])[C:10]#[CH:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
cuprous chloride
Quantity
24 mg
Type
reactant
Smiles
Name
solution
Quantity
5 mL
Type
reactant
Smiles
Name
Quantity
7.3 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
O
Name
copper
Quantity
15 mg
Type
catalyst
Smiles
[Cu]
Step Three
Name
solution
Quantity
2.5 mL
Type
reactant
Smiles
Name
Quantity
2.7 mL
Type
reactant
Smiles
ClC(C#C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Then, it was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
at a bulk temperature of 17 to 22° C
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with diethyl ether for 5 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
FILTRATION
Type
FILTRATION
Details
over potassium hydroxide, and filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at normal pressure
FILTRATION
Type
FILTRATION
Details
The resulting crystalline residues were collected by filtration
ADDITION
Type
ADDITION
Details
by adding ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C#C)(C)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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